1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-8-13-10(12)7-11(14-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFVCYZZJJIPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one, a compound featuring a piperazine moiety and a substituted pyrimidine ring, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O |
| Molecular Weight | 256.73 g/mol |
| CAS Number | 1316222-67-9 |
| Hazard Information | Irritant |
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. A study focused on 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones demonstrated that certain compounds inhibited the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), which is crucial in cancer cell survival and proliferation. Specifically, compound 5e exhibited an IC50 value of 18 μM against human breast cancer cells, comparable to the standard drug Olaparib (IC50 = 57.3 μM) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In a study evaluating various synthesized compounds, it was found that certain piperazine derivatives displayed notable antibacterial and antifungal activities. For instance, compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound exhibits selective inhibitory activity towards butyrylcholinesterase (BChE). One study reported an IC50 value of 46.42 μM for BChE inhibition, which is comparable to physostigmine, a known inhibitor . Additionally, moderate inhibitory effects were observed against acetylcholinesterase (AChE), with an IC50 value of 157.31 μM .
Study on Cancer Cell Lines
In a recent investigation involving various substituted piperazine derivatives, researchers assessed the cytotoxic effects on different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy Assessment
Another study involved testing the antimicrobial efficacy of synthesized piperazine derivatives against common pathogens. The results showed that certain derivatives not only inhibited bacterial growth but also displayed antifungal properties against Candida species, suggesting a broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Key Research Findings
Synthetic Challenges: Bulky substituents (e.g., QD15’s chlorobenzoylphenoxypropyl) reduce yields (37%) compared to simpler acetylations (63% in ) .
Dual-Activity Potential: Piperazine-ethanone derivatives like QD10–QD12 demonstrate dual receptor-ligand and antioxidant functions, a trajectory the target compound may follow with tailored substitutions .
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of the substituted piperazine intermediate bearing the 6-chloro-2-methylpyrimidin-4-yl group.
- Acetylation of the piperazine nitrogen to introduce the ethanone (acetyl) group, yielding the target compound.
This approach leverages nucleophilic substitution and acylation reactions under controlled conditions.
Preparation of the Piperazinyl-Pyrimidine Intermediate
A key intermediate in the synthesis is 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol, which serves as a precursor for further functionalization.
- Reaction Conditions: The intermediate is synthesized by reacting the piperazine derivative with the 6-chloro-2-methylpyrimidin-4-yl moiety in the presence of triethylamine as a base in dichloromethane solvent at around 30°C.
- Yield: The reaction proceeds efficiently, often achieving near quantitative yields (100% reported in some cases).
- References: This method is supported by Francini et al., ChemMedChem, 2015, indicating reliable synthesis protocols for the pyrimidinyl-piperazine scaffold.
Acetylation to Form the Ethanone Moiety
The final step involves acetylation of the piperazine nitrogen to form the ethanone group, converting the intermediate into 1-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one.
- Reagents: Acetylation is typically carried out using acetyl chloride or acetic anhydride under basic conditions.
- Base: Triethylamine or similar organic bases are employed to neutralize the generated acid and facilitate the reaction.
- Solvent: Dichloromethane or dry solvents under inert atmosphere (nitrogen) are preferred to avoid side reactions.
- Temperature: The reaction is maintained at mild temperatures (0–30°C) to control reactivity and optimize yield.
- Workup: After completion, the reaction mixture is quenched with water, extracted with organic solvents (ethyl acetate), washed with brine, dried over sodium sulfate, and purified by column chromatography.
- Yield and Purity: High yields with good purity are achievable, as indicated by thin-layer chromatography (TLC) monitoring and NMR characterization.
Alternative Synthetic Routes and Related Compounds
Research on related compounds with similar piperazinyl-pyrimidine cores provides additional insights into preparation methods:
Amide Formation via EDC Coupling: A method involving the coupling of carboxylic acids with amine derivatives using EDC·HCl and DMAP as catalysts in dichloromethane under nitrogen atmosphere has been reported. Triethylamine is added dropwise to facilitate the amidation, followed by standard extraction and purification steps. This method is efficient for synthesizing ethanone derivatives linked to substituted piperazines.
Use of 2-Chloro-N-arylacetamide: Piperazine reacts with chloroacetyl chloride in the presence of potassium carbonate to form intermediates that can be further functionalized to yield acetamide derivatives. This approach, while more common for N-aryl acetamides, informs the acetylation chemistry applicable to piperazine derivatives.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperazine-pyrimidine coupling | Piperazine derivative + 6-chloro-2-methylpyrimidin-4-yl, triethylamine | Dichloromethane | ~30°C | ~100 | Base facilitates nucleophilic substitution |
| Acetylation (ethanone formation) | Acetyl chloride or acetic anhydride, triethylamine | Dichloromethane | 0–30°C | High | Controlled addition of base, inert atmosphere |
| Amide coupling (alternative) | Carboxylic acid + amine, EDC·HCl, DMAP, triethylamine | Dichloromethane | Room temp | 80–90 | Efficient amidation with mild conditions |
Detailed Research Findings
- Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, ensuring complete conversion before workup.
- Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures (e.g., 3:7) is effective for isolating pure products.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the structure and purity of the synthesized compound.
- Yield Optimization: Use of dry solvents and inert atmosphere reduces side reactions and improves yield.
- Scalability: The described methods are scalable, supporting both laboratory synthesis and potential industrial applications.
Q & A
Q. What are the established synthetic routes for 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine core with a piperazine moiety. A common approach includes:
Nucleophilic substitution : Reacting 6-chloro-2-methylpyrimidin-4-amine with a piperazine derivative under basic conditions (e.g., triethylamine in dichloromethane).
Acylation : Introducing the acetyl group via chloroacetyl chloride or similar reagents, as described for analogous compounds .
Critical factors:
- Temperature : Reactions often proceed at 0–25°C to minimize side products.
- Solvent choice : Dichloromethane or DMF improves solubility of intermediates.
- Catalysts : Base catalysts (e.g., triethylamine) enhance nucleophilicity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : and NMR identify protons and carbons in the pyrimidine, piperazine, and acetyl groups. For example, the acetyl carbonyl signal appears at ~170 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated for structurally related piperazine derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, protocols for structurally similar piperazine derivatives include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
- Emergency measures : Flush eyes/skin with water for 15 minutes upon exposure; consult toxicity databases for related compounds .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for improved scalability and purity?
- Methodological Answer :
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for multi-step syntheses, as seen in industrial-scale production of related compounds .
- Purification techniques : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
- Catalyst screening : Test palladium or copper catalysts to enhance coupling efficiency, referencing methods in triazolopyrimidine synthesis .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response studies : Establish EC values under standardized conditions (e.g., cell line, incubation time).
- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected receptors/enzymes.
- Meta-analysis : Compare structural analogs (e.g., substituent effects on activity) to identify trends. For example, fluorophenyl groups in similar compounds enhance binding affinity to kinases .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains or GPCRs, leveraging crystallographic data from related structures .
- QSAR models : Correlate substituent electronegativity or steric bulk with activity data from analogs (e.g., triazolopyrimidines with IC < 100 nM) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
